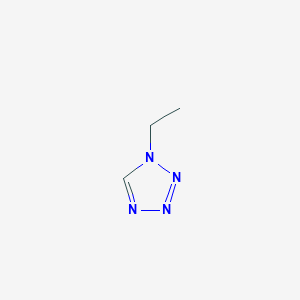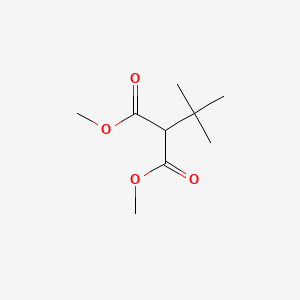
2-Piperazineacetonitrile
Descripción general
Descripción
2-Piperazineacetonitrile is a chemical compound with the molecular formula C6H11N3 and a molecular weight of 125.17 . It is used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of 2-Piperazineacetonitrile involves a nucleophilic reaction on a compound in a formula II and a compound in a formula III under the condition of an organic phosphine reagent and an azo activation reagent . This method does not use acrylonitrile, making the reaction orderly, and the 2-Piperazineacetonitrile derivative can be obtained through a one-step nucleophilic reaction .Molecular Structure Analysis
The molecular structure of 2-Piperazineacetonitrile is represented by the SMILES notationC1CNC(CN1)CC#N . Chemical Reactions Analysis
The preparation of 2-Piperazineacetonitrile involves a nucleophilic reaction on a compound in a formula II and a compound in a formula III under the condition of an organic phosphine reagent and an azo activation reagent . This method does not use acrylonitrile, so that the reaction is orderly, and the 2-Piperazineacetonitrile derivative can be obtained through a one-step nucleophilic reaction .Physical And Chemical Properties Analysis
2-Piperazineacetonitrile has a molecular weight of 125.17 and a density of 1.0±0.1 g/cm3 . Its melting point is 75.51 ºC and boiling point is 271.95 ºC .Aplicaciones Científicas De Investigación
Cognitive Enhancement and Muscarinic Receptor Antagonism
A novel muscarinic M(2) receptor antagonist, identified as 4-cyclohexyl-alpha-[4[[4-methoxyphenyl]sulphinyl]-phenyl]-1-piperazineacetonitrile (SCH 57790), was found to increase acetylcholine release in the central nervous system (CNS) and enhance cognitive performance in rodents and nonhuman primates. This suggests a potential application in cognitive disorders treatment (Carey et al., 2001).
Therapeutic Uses of Piperazine Derivatives
Piperazine derivatives exhibit a broad spectrum of therapeutic uses, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory properties. Modifications to the piperazine nucleus significantly affect the medicinal potential of resultant molecules, suggesting a flexible scaffold for drug discovery (Rathi et al., 2016).
Biodegradation of Piperazine
A study on the degradation of piperazine by Paracoccus sp. TOH isolated from activated sludge highlights the environmental and biochemical processing of piperazine compounds. This strain uses piperazine as the sole carbon, nitrogen, and energy source, presenting an ecological perspective on the degradation pathway of piperazine in the environment (Cai et al., 2013).
Anticonvulsant Activity
Research on 2-Methyl-2-[3-(5-piperazin-1-yl-[1,3,4]oxadiazol-2-yl)-phenyl]-propionitrile derivatives has shown significant anticonvulsant activity, indicating the potential for developing new antiepileptic drugs based on piperazine structures (Harish et al., 2014).
Anthelmintic Effects
Piperazine (diethylenediamine) has demonstrated anthelmintic properties against Ascaris suum, affecting larval moulting, development processes, and proteome expression. This provides insight into the mechanism of action of piperazine-based anthelmintics and potential targets for new treatments (Islam et al., 2006).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-piperazin-2-ylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c7-2-1-6-5-8-3-4-9-6/h6,8-9H,1,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKAZNBVXZKTAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90565890 | |
| Record name | (Piperazin-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90565890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Piperazineacetonitrile | |
CAS RN |
2465-79-4 | |
| Record name | (Piperazin-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90565890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















